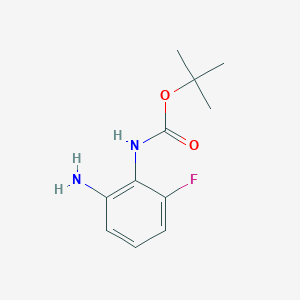

tert-Butyl (2-amino-6-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-6-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTBITIKAFIQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-11-3 | |

| Record name | 954239-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2-amino-6-fluoroaniline | Purity > 98% preferred |

| Carbamoylating Agent | tert-Butyl chloroformate (1.1 equiv) | Slight excess to drive reaction |

| Base | Triethylamine (1.2 equiv) | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM) or THF | Dry, anhydrous preferred |

| Temperature | 0 to 25 °C | Cooling may be required to control exotherm |

| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous extraction, drying over MgSO4 | Followed by solvent evaporation |

| Purification | Recrystallization or silica gel chromatography | Yields typically 70-90% |

Research Findings and Optimization

- Reaction Efficiency: The use of triethylamine as a base and DCM as solvent at room temperature provides a good balance between reaction rate and selectivity, minimizing side reactions such as over-carbamoylation or hydrolysis.

- Purity: The product is often obtained as a white crystalline solid with high purity (>95%) after recrystallization.

- Scale-up: Industrial synthesis may employ continuous flow reactors to improve heat management and reproducibility, enhancing yield and purity.

- Alternative Bases: Sodium carbonate or bicarbonate can be used as milder bases, especially in aqueous-organic biphasic systems, but may require longer reaction times.

Comparative Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Boc-Cl with Triethylamine | Boc-Cl, Et3N, DCM, RT | Fast, high yield, simple work-up | Requires dry solvents | 80-90 |

| Boc Anhydride with DMAP | Boc2O, DMAP catalyst, THF, RT | Mild conditions, catalytic amount | Longer reaction time | 75-85 |

| Boc-Cl with Sodium Carbonate | Boc-Cl, Na2CO3, biphasic solvent, RT | Environmentally friendly base | Slower reaction, possible emulsions | 70-80 |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-amino-6-fluorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amines.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typically used.

Major Products Formed:

Substitution Reactions: Formation of substituted carbamates or amides.

Oxidation Reactions: Formation of nitro or nitroso derivatives.

Reduction Reactions: Formation of primary or secondary amines.

Deprotection Reactions: Formation of the free amine.

Scientific Research Applications

tert-Butyl (2-amino-6-fluorophenyl)carbamate is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-6-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in enzyme conformation and activity, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below highlights key differences between tert-Butyl (2-amino-6-fluorophenyl)carbamate and its analogs:

Notes:

- Fluorine substituents (as in the target compound) improve metabolic stability and membrane permeability compared to methoxy groups .

- Pyridine and indole derivatives exhibit distinct electronic properties, influencing binding affinity in drug-receptor interactions .

Target Compound and Analogs:

- This compound: Likely synthesized via Boc protection of 2-amino-6-fluoroaniline, analogous to methods in (e.g., SNAr reactions or Pd-catalyzed couplings) .

- tert-Butyl (2-amino-6-methoxyphenyl)carbamate: Prepared similarly, with methoxy introduction via nucleophilic substitution or directed ortho-metalation .

- Indole Derivatives () : Synthesized via alkylation of indole-3-ethylamine followed by Boc protection, highlighting the role of steric effects in carbamate formation .

Key Contrasts:

Critical Analysis of Research Findings

- Contradictions : While fluorine generally increases stability, over-substitution (e.g., 2,6-difluoro in ) may reduce solubility, complicating formulation .

- Gaps in Data : Direct pharmacological data for the target compound is absent; inferences rely on analogs. Further studies on its metabolic pathways are needed.

Biological Activity

tert-Butyl (2-amino-6-fluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H14FN3O2

- Molecular Weight : 239.25 g/mol

- Functional Groups : Carbamate, amino, and fluorophenyl moieties.

This unique combination of functional groups contributes to its biological activity by enabling interactions with various biological targets.

The primary mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound acts as an inhibitor or modulator of several enzymatic pathways. It can bind to active sites or allosteric sites on enzymes, leading to conformational changes that alter enzyme activity. This property is particularly relevant in the context of cancer therapy, where it may inhibit enzymes involved in tumor growth and progression.

- Receptor Interaction : Research suggests that the compound may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and survival.

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer treatment:

- KRAS Mutations : The compound has shown promise as a therapeutic agent targeting KRAS mutations, which are prevalent in various cancers. Its ability to inhibit pathways associated with these mutations suggests a role in reducing tumor viability.

- Histone Deacetylase Inhibition : It has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression. Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells .

Other Therapeutic Applications

The compound's biological activity extends beyond oncology:

- Metabolic Disorders : It has potential applications in treating metabolic disorders such as obesity and diabetes by improving insulin sensitivity and protecting pancreatic beta-cells .

- Neurological Disorders : The compound may also be beneficial for cognitive function enhancement and treating neurodegenerative diseases, possibly through modulation of signaling pathways involved in memory formation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-amino-6-fluorophenyl)carbamate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via carbamate protection of the amine group. A common approach involves reacting 2-amino-6-fluorophenol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous THF or DCM. Yield optimization requires strict control of moisture, stoichiometric ratios (1:1.2 amine:Boc anhydride), and reaction temperature (0–25°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | THF or DCM (anhydrous) |

| Base | Triethylamine (1.5 eq) |

| Temperature | 0°C → RT (gradual) |

| Purification | Hexane:EtOAc (3:1 → 1:1) |

Q. How can NMR and mass spectrometry be employed to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals for tert-butyl protons (1.3–1.4 ppm, singlet), aromatic protons (6.5–7.5 ppm with coupling patterns reflecting fluorine proximity), and NH groups (broad peaks at 5–6 ppm).

- ¹³C NMR : tert-butyl carbon (~28 ppm), carbamate carbonyl (~155 ppm), and aromatic carbons (split due to fluorine coupling).

- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₁₄FN₂O₂: 237.1041).

- Validation : Compare spectral data with structurally analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate ).

Advanced Research Questions

Q. What computational tools are recommended for analyzing the crystal structure of this compound?

- Methodology : Use SHELX software (SHELXS for structure solution, SHELXL for refinement) to process X-ray diffraction data. Mercury (CCDC) can visualize hydrogen bonding and π-stacking interactions. For enantiomeric resolution, assign absolute configuration via Flack parameter refinement in SHELXL .

- Critical Analysis :

| Software | Application |

|---|---|

| SHELX | Structure solution/refinement |

| Mercury | Visualization & interaction analysis |

| Olex2 | Integration with SHELX workflows |

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR) be resolved for fluorinated carbamates?

- Methodology : Fluorine’s strong electronegativity induces splitting in adjacent protons and carbons. Use 2D NMR (¹H-¹³C HSQC, ¹H-¹⁹F coupling analysis) to assign signals. For ambiguous cases, compare with DFT-calculated chemical shifts (Gaussian or ORCA software) .

- Example : In tert-butyl (5-fluoro-4-hydroxypyrimidinyl)carbamate, fluorine coupling splits aromatic protons into doublets of doublets (δ ~8.2 ppm, J = 8–12 Hz) .

Q. What strategies mitigate decomposition during long-term storage of tert-butyl carbamates?

- Methodology : Store under inert atmosphere (argon) at –20°C in amber vials. Avoid exposure to acids/bases (e.g., silica gel can catalyze hydrolysis). Monitor purity via HPLC (C18 column, acetonitrile/water gradient). Stability studies show tert-butyl carbamates degrade <5% over 6 months under optimal conditions .

Safety and Handling

Q. What preliminary toxicity assays are recommended for tert-butyl carbamate derivatives?

- Methodology : Conduct Ames test (bacterial reverse mutation) for mutagenicity and acute toxicity studies (OECD 423) in rodents. For analogs like tert-butyl (4-bromophenyl)carbamate, LD₅₀ values >2000 mg/kg (oral) suggest low acute toxicity, but chronic effects require further profiling .

Q. How should accidental exposure to tert-butyl carbamates be managed in laboratory settings?

- Protocol :

- Skin Contact : Wash with soap/water for 15 min; remove contaminated clothing.

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Eye Exposure : Rinse with saline for 20 min; consult ophthalmologist.

Data Contradiction and Reproducibility

Q. How to address inconsistent melting points in synthesized batches of this compound?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.